molecular formula C9H17NO3S B13183163 7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

Cat. No.: B13183163
M. Wt: 219.30 g/mol
InChI Key: JRRORGLVLDBABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves multi-step organic reactions. One common method includes the reaction of a suitable bicyclic precursor with butane-1-sulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical interactions, including hydrogen bonding and nucleophilic attacks, which can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane: A structurally related compound with similar bicyclic features.

    7-Oxabicyclo[4.1.0]heptane: Another related compound with an oxygen atom in the bicyclic structure.

Uniqueness

7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is unique due to the presence of both a sulfonyl group and an oxygen atom in its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

7-butylsulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C9H17NO3S/c1-2-3-7-14(11,12)10-8-5-4-6-13-9(8)10/h8-9H,2-7H2,1H3

InChI Key

JRRORGLVLDBABA-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1C2C1OCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.